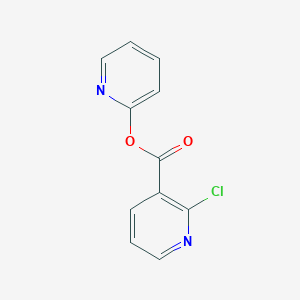
Pyridin-2-yl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-2-yl 2-chloropyridine-3-carboxylate is a heterocyclic compound that contains two pyridine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and chloropyridine moieties in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl 2-chloropyridine-3-carboxylate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Pyridin-2-yl 2-chloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chloropyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyridine rings can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dihydropyridine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Conducted in the presence of oxidizing agents at room temperature or slightly elevated temperatures.
Reduction: Performed under anhydrous conditions to prevent the hydrolysis of the reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
科学研究应用
Pyridin-2-yl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the construction of more complex heterocyclic compounds.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of Pyridin-2-yl 2-chloropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to the modulation of their activity. The presence of the pyridine and chloropyridine moieties allows for specific interactions with these targets, which can result in therapeutic effects.
相似化合物的比较
Pyridin-2-yl 2-chloropyridine-3-carboxylate can be compared with other similar compounds such as:
Pyridine-2-carboxylic acid: Lacks the chloropyridine moiety, making it less versatile in terms of chemical reactivity.
2-Chloropyridine-3-carboxylic acid: Lacks the pyridin-2-yl group, limiting its applications in the synthesis of more complex molecules.
Pyridin-2-yl 3-chloropyridine-4-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The unique combination of the pyridine and chloropyridine moieties in this compound makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
921599-93-1 |
|---|---|
分子式 |
C11H7ClN2O2 |
分子量 |
234.64 g/mol |
IUPAC 名称 |
pyridin-2-yl 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H |
InChI 键 |
VQGBIYNVYLHRTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)OC(=O)C2=C(N=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



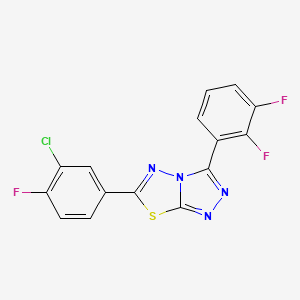
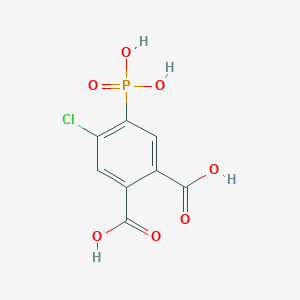
![(11S,12R,16S)-N-(5-chloro-2-methoxyphenyl)-14-(5-chloro-2-methylphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173098.png)
![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)
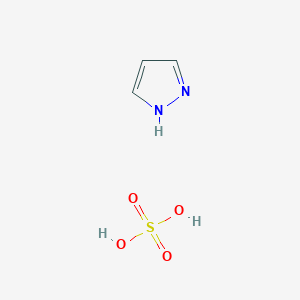
![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)

![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)
![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)
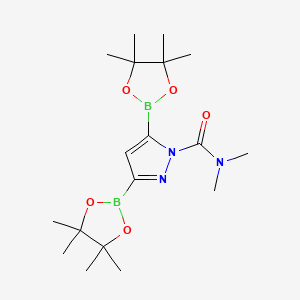
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(tributylstannyl)-](/img/structure/B15173156.png)
